molecular formula C5H5N3O3 B7910150 (Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid

(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid

Cat. No.: B7910150
M. Wt: 155.11 g/mol
InChI Key: KVHXGAAKITUNCJ-UPHRSURJSA-N
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Description

Compound “(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes can vary, but they generally involve a series of organic reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Compound “(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism by which compound “(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use, but it generally involves modulation of biochemical pathways that are critical for the compound’s intended application.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.

    Compound B: Has a comparable molecular weight and size but exhibits different chemical properties due to distinct substituents.

    Compound C: Another structurally related compound with unique biological activity, making it useful for different research purposes.

Uniqueness: Compound “(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid” stands out due to its specific combination of functional groups and reactivity, which allows for a wide range of applications in various scientific fields. Its unique properties make it a valuable tool for researchers looking to explore new chemical reactions, biological interactions, and potential therapeutic uses.

Properties

IUPAC Name

(Z)-3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHXGAAKITUNCJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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